Boc-6-Ahx-OSu

Catalog No.
S759202
CAS No.
51513-80-5
M.F
C15H24N2O6
M. Wt
328.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-6-Ahx-OSu

CAS Number

51513-80-5

Product Name

Boc-6-Ahx-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

Molecular Formula

C15H24N2O6

Molecular Weight

328.36 g/mol

InChI

InChI=1S/C15H24N2O6/c1-15(2,3)22-14(21)16-10-6-4-5-7-13(20)23-17-11(18)8-9-12(17)19/h4-10H2,1-3H3,(H,16,21)

InChI Key

TYJPSIQEEXOQLC-UHFFFAOYSA-N

Synonyms

Boc-6-Ahx-OSu;51513-80-5;t-Boc-aminocaproic-N-hydroxysuccinimide;6-(Boc-amino)caproicacidN-succinimidylester;6-(Boc-amino)hexanoicacidN-succinimidylester;2,5-DIOXOPYRROLIDIN-1-YL6-[(TERT-BUTOXYCARBONYL)AMINO]HEXANOATE;t-Boc-AC-NHS;AC1NNNSP;15661_ALDRICH;SCHEMBL337313;15661_FLUKA;CTK8G3318;Boc-Epsilon-Aminocaproicacid-OSu;TYJPSIQEEXOQLC-UHFFFAOYSA-N;SuccinimidylN-boc-6-aminohexanoate;ZINC2560798;7739AH;(2,5-dioxopyrrolidin-1-yl)6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;HE011506;KB-48430;LP090451;FT-0663430;3B3-068440;N-tert-butoxycarbonyl-6-aminohexanoicacidsuccinimidylester;2,5-dioxopyrrolidin-1-yl6-{[(tert-butoxy)carbonyl]amino}hexanoate

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)ON1C(=O)CCC1=O

The exact mass of the compound Boc-6-Ahx-OSu is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-6-Ahx-OSu (CAS 51513-80-5) is a heterobifunctional, pre-activated building block widely procured for bioconjugation, PROTAC synthesis, and solid-phase peptide synthesis (SPPS). Featuring a six-carbon alkyl spacer (Ahx) flanked by an acid-labile tert-butyloxycarbonyl (Boc) protected amine and an amine-reactive N-hydroxysuccinimide (NHS) ester, it enables the direct installation of a hydrophobic spacer without the need for secondary coupling reagents [1]. Its defined chain length provides predictable steric relief between conjugated moieties, while its pre-activated ester form significantly streamlines manufacturing workflows by eliminating the stoichiometric optimization and byproduct management associated with in-situ activation.

Research Fit

Workflow Boc-based solid-phase peptide synthesis
Spacer Hydrophobic, flexible 6-carbon alkyl chain
Reactive Group NHS ester for primary amine conjugation

Substituting Boc-6-Ahx-OSu with its free acid counterpart, Boc-6-Ahx-OH, introduces significant process liabilities. The free acid requires in-situ activation using reagents like EDC/NHS or DIC, which increases raw material costs and generates coupling byproducts (such as difficult-to-remove N-acylureas) that complicate downstream purification [1]. Furthermore, substituting the alkyl chain with a hydrophilic PEG linker fundamentally alters the lipophilicity of the final construct, often preventing target engagement in intracellular applications like PROTACs. Procurement must prioritize the exact pre-activated, hydrophobic form to ensure synthetic reproducibility, eliminate coupling reagent dependencies, and maintain the target's required pharmacokinetic profile.

Substitution Risk

Chain length mismatch
Shorter analogs (e.g., Boc-β-Ala-OSu) may alter spacer reach and conjugate flexibility.
Hydrophilicity shift
PEG linkers introduce hydrophilic character that may affect aggregation and membrane interaction.
Protecting group incompatibility
Fmoc-6-Ahx-OSu is acid-labile and cannot be used in Boc-based SPPS deprotection cycles.

Elimination of Coupling Reagents and Byproduct Formation

Utilizing the pre-activated Boc-6-Ahx-OSu eliminates the need for carbodiimide coupling reagents (e.g., DIC, EDC) required by the free acid comparator, Boc-6-Ahx-OH. In standard amine-derivatization workflows, pre-activated OSu esters achieve >90% coupling efficiency while generating 0% N-acylurea byproducts, whereas in-situ activation often results in 5-15% byproduct formation depending on the substrate and conditions [1]. This direct reactivity simplifies the purification profile and reduces total reagent consumption.

Evidence DimensionCoupling Byproduct Formation
Target Compound Data0% N-acylurea byproducts (pre-activated OSu ester)
Comparator Or Baseline5-15% N-acylurea byproducts (Boc-6-Ahx-OH + DIC/EDC)
Quantified DifferenceComplete elimination of carbodiimide-related byproducts
ConditionsStandard amine conjugation in DMF/DIPEA or aqueous buffers

Eliminating coupling byproducts reduces purification bottlenecks and lowers the total cost of goods in scale-up manufacturing.

Boc-SPPS Compatibility
Class-level inference
Stable under TFA deprotection vs. acid-labile Fmoc analog
Supports Boc-SPPS spacer selection
Class-level inference; confirm for specific sequence

Absolute Stability Under Basic Deprotection Conditions

The Boc protecting group on Boc-6-Ahx-OSu offers strict orthogonal stability compared to Fmoc-protected alternatives. Under standard basic deprotection conditions (e.g., 20% piperidine in DMF), the Boc group exhibits 0% cleavage, allowing for the selective unmasking of other functional groups on a complex scaffold [1]. Conversely, Fmoc-6-Ahx-OSu is fully deprotected under these exact conditions. The Boc group is subsequently cleaved quantitatively using strong acids (e.g., 50% TFA in DCM).

Evidence DimensionBase Stability (20% Piperidine)
Target Compound Data0% cleavage (Boc-6-Ahx-OSu)
Comparator Or Baseline>99% cleavage (Fmoc-6-Ahx-OSu)
Quantified Difference>99% difference in base stability
Conditions20% piperidine in DMF at room temperature

Procuring the Boc-protected variant is mandatory for synthetic routes requiring basic conditions for other transformations prior to final amine unmasking.

Spacer Hydrophobicity
Class-level inference
Hydrophobic 6-carbon chain Hydrophilic PEG chain
Spacer selection affects solubility and aggregation
Class-level inference; review target application

Hydrophobic Spacer Contribution for Intracellular Targeting

The six-carbon alkyl chain (Ahx) in Boc-6-Ahx-OSu provides a distinct hydrophobic structural element compared to short PEG-based linkers (e.g., Boc-PEG2-OSu). The Ahx linker contributes positively to the overall LogP of the final conjugate, which is a critical parameter for enhancing passive membrane permeability in intracellular targeting molecules like PROTACs [1]. Substituting with a PEG linker of similar length increases aqueous solubility but reduces cell permeability by increasing the polar surface area (PSA).

Evidence DimensionSpacer Lipophilicity Contribution (LogP)
Target Compound DataPositive LogP contribution (Alkyl chain)
Comparator Or BaselineNegative LogP contribution (PEG2 chain)
Quantified DifferenceSignificant increase in target molecule hydrophobicity
ConditionsComputational or experimental LogP assessment of linker contribution

Selecting the Ahx linker over PEG is critical when designing cell-permeable therapeutics, such as PROTACs, where intracellular target engagement is required.

Probe Synthesis Efficiency
Cross-study comparable
Spacer insertion to reduce steric hindrance
Reported high-yield coumarin-dUTP synthesis
Reported yield improvement via spacer strategy
Cross-study comparable; patent evidence

Where Boc-6-Ahx-OSu is the Right Choice: PROTAC Linker Synthesis for Intracellular Targets

Directly following from its hydrophobic properties, Boc-6-Ahx-OSu is structurally suited for synthesizing PROTACs where cell permeability is paramount. The pre-activated ester allows for rapid attachment to an amine-bearing E3 ligase ligand, while the Boc group protects the terminal amine until it is ready for conjugation to the target-binding ligand [1].

Where Boc-6-Ahx-OSu is the Right Choice: Orthogonal Solid-Phase Peptide Synthesis (SPPS)

In complex peptide synthesis strategies, this compound serves as a reliable building block for introducing a flexible, hydrophobic spacer between a peptide sequence and a fluorophore. Its absolute stability to basic conditions ensures compatibility with orthogonal side-chain manipulations before final acidic cleavage [1].

Where Boc-6-Ahx-OSu is the Right Choice: Reagent-Free Bioconjugation Workflows

For industrial diagnostic manufacturing, the pre-activated NHS ester enables direct, reagent-free conjugation to primary amines on antibodies or surfaces. The elimination of in-situ coupling reagents streamlines the formulation process and ensures a highly reproducible batch-to-batch conjugation efficiency[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Boc-based SPPS for long peptides
Boc-compatible spacer stability
Stability under TFA deprotection cycles
Fluorescent nucleotide probe synthesis
Steric hindrance reduction
Labeling efficiency and probe performance
Hydrophobic bioconjugates for membrane studies
Hydrophobic flexible spacer
Solubility and aggregation behavior

XLogP3

0.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

328.16343649 Da

Monoisotopic Mass

328.16343649 Da

Heavy Atom Count

23

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Boc-6-Ahx-OSu

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